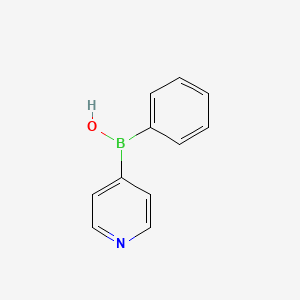
Phenyl(pyridin-4-yl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(pyridin-4-yl)borinic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a phenyl group and a pyridin-4-yl group attached to a boron atom. This compound is known for its versatility in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl(pyridin-4-yl)borinic acid can be synthesized through various methods. One common approach involves the coupling reaction of phenylboronic acid and 4-pyridine . This reaction typically requires the use of ligands and catalysts under appropriate solvent conditions. The reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl(pyridin-4-yl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, boranes, and various substituted derivatives of this compound.
Scientific Research Applications
Phenyl(pyridin-4-yl)borinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl(pyridin-4-yl)borinic acid involves its ability to form stable complexes with transition metals. This property is crucial in catalytic processes, where the compound acts as a ligand to facilitate various chemical transformations. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions .
Comparison with Similar Compounds
Phenyl(pyridin-4-yl)borinic acid can be compared with other similar compounds, such as:
4-Pyridinylboronic acid: This compound is also used in cross-coupling reactions but lacks the phenyl group, which can influence its reactivity and stability.
4-Pyridineboronic acid pinacol ester: This ester derivative is used in similar applications but offers different solubility and reactivity profiles.
(4-Pyridin-4-ylphenyl)boronic acid: This compound is structurally similar but may exhibit different chemical properties due to the presence of additional functional groups.
This compound stands out due to its unique combination of a phenyl group and a pyridin-4-yl group, which enhances its versatility and reactivity in various chemical processes.
Properties
CAS No. |
718642-05-8 |
|---|---|
Molecular Formula |
C11H10BNO |
Molecular Weight |
183.02 g/mol |
IUPAC Name |
phenyl(pyridin-4-yl)borinic acid |
InChI |
InChI=1S/C11H10BNO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,14H |
InChI Key |
QQNGVIFCLCTBES-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















